7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal
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Overview
Description
7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal is an organic compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups. The presence of the TBS group makes it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity. The key steps include the protection of hydroxyl groups and subsequent purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: NaBH₄ in methanol at 0°C.
Substitution: LDA in tetrahydrofuran (THF) at -78°C.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled release of the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups.
tert-Butyldimethylsilanol: Another silylating agent with similar applications.
tert-Butyldimethylsilyl glycidyl ether: Used in the synthesis of epoxy resins and other polymers
Uniqueness
7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal is unique due to its specific structure, which combines the stability of the TBS group with the reactivity of the aldehyde functional group. This combination makes it a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.
Properties
CAS No. |
478242-86-3 |
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Molecular Formula |
C15H30O3Si |
Molecular Weight |
286.48 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-5-oxoheptanal |
InChI |
InChI=1S/C15H30O3Si/c1-14(2,3)19(6,7)18-12-15(4,5)13(17)10-8-9-11-16/h11H,8-10,12H2,1-7H3 |
InChI Key |
VUQBYYNJHMFKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)C(=O)CCCC=O |
Origin of Product |
United States |
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